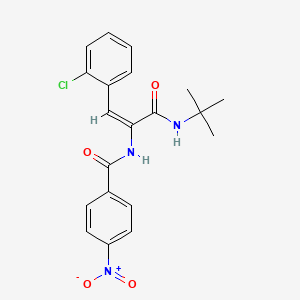
N-(1-Tert-butylcarbamoyl-2-(2-chloro-phenyl)-vinyl)-4-nitro-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Tert-butylcarbamoyl-2-(2-chloro-phenyl)-vinyl)-4-nitro-benzamide is an organic compound with a complex structure that includes a tert-butylcarbamoyl group, a chloro-phenyl group, and a nitro-benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Tert-butylcarbamoyl-2-(2-chloro-phenyl)-vinyl)-4-nitro-benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-phenylacetic acid with tert-butyl isocyanate to form an intermediate, which is then reacted with 4-nitrobenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(1-Tert-butylcarbamoyl-2-(2-chloro-phenyl)-vinyl)-4-nitro-benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(1-Tert-butylcarbamoyl-2-(2-chloro-phenyl)-vinyl)-4-nitro-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-Tert-butylcarbamoyl-2-(2-chloro-phenyl)-vinyl)-4-nitro-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Tert-butylcarbamoyl-2-phenyl-vinyl)-4-nitro-benzamide
- N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide
- N-(1-Tert-butylcarbamoyl-2-(2-chloro-phenyl)-vinyl)-4-amino-benzamide
Uniqueness
N-(1-Tert-butylcarbamoyl-2-(2-chloro-phenyl)-vinyl)-4-nitro-benzamide is unique due to the presence of both the chloro-phenyl and nitro-benzamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H20ClN3O4 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
N-[(E)-3-(tert-butylamino)-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-20(2,3)23-19(26)17(12-14-6-4-5-7-16(14)21)22-18(25)13-8-10-15(11-9-13)24(27)28/h4-12H,1-3H3,(H,22,25)(H,23,26)/b17-12+ |
InChI Key |
NBMHZWSYYXJVJK-SFQUDFHCSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C\C1=CC=CC=C1Cl)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=CC=C1Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-methoxypropyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11115848.png)
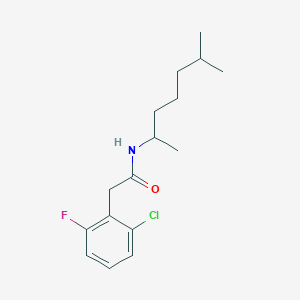
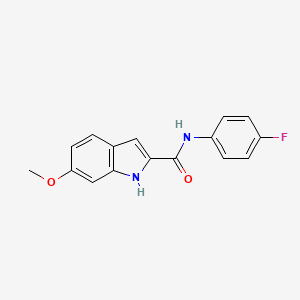
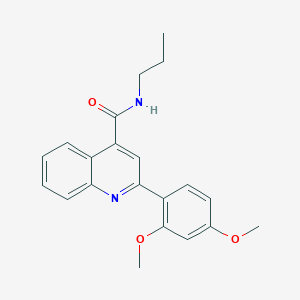
![N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11115878.png)
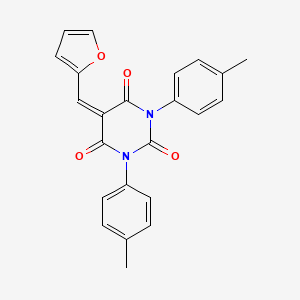
![(1S,2R,6R,8R,9S)-8-[(4-ethoxyphenyl)methoxymethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B11115895.png)
![2-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11115897.png)
![3-[(4-Bromophenyl)amino]-3-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)propan-1-one](/img/structure/B11115904.png)
![N'-[(E)-[4-(Pentyloxy)phenyl]methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11115912.png)
![4-chloro-2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11115914.png)
![5,5'-oxybis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11115921.png)
![2-(4-Acetylphenyl)-4-[(2-chlorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B11115925.png)

